molecular formula C20H28FN3O3 B13397507 1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one

1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one

Cat. No.: B13397507
M. Wt: 377.5 g/mol
InChI Key: GUYMHFIHHOEFOA-UHFFFAOYSA-N
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Description

1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an amino group, methoxy groups, and a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the benzo[a]quinolizine core through cyclization reactions.
  • Introduction of the amino and methoxy groups via substitution reactions.
  • Attachment of the fluoromethyl group through fluorination reactions.
  • Formation of the pyrrolidin-2-one ring through cyclization.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

  • Oxidation of methoxy groups can yield aldehydes or carboxylic acids.
  • Reduction of the amino group can yield secondary or tertiary amines.
  • Substitution of the fluoromethyl group can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: As a potential drug candidate due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism by which 1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of enzymes involved in metabolic pathways.

    Signal transduction: The compound may affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-methylpyrrolidin-2-one: Similar structure but lacks the fluoromethyl group.

    1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(chloromethyl)pyrrolidin-2-one: Similar structure but has a chloromethyl group instead of a fluoromethyl group.

Uniqueness

The presence of the fluoromethyl group in 1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one may confer unique properties such as increased metabolic stability and altered binding affinity to molecular targets compared to its analogs.

Properties

Molecular Formula

C20H28FN3O3

Molecular Weight

377.5 g/mol

IUPAC Name

1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one

InChI

InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3

InChI Key

GUYMHFIHHOEFOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

Origin of Product

United States

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